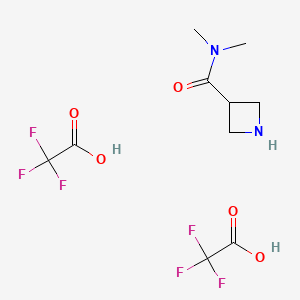
N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate)
Vue d'ensemble
Description
N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate) (DMATF) is a small molecule that has been studied for its potential use in a variety of scientific applications. DMATF is a highly selective inhibitor of cysteine proteases and has been studied for its potential use as an inhibitor of cancer cell growth and as a drug for the treatment of neurodegenerative diseases. DMATF has also been studied for its potential use in drug design and for its ability to modulate the activity of other proteins.
Applications De Recherche Scientifique
Synthesis and Catalysis
Trifluoroacetate derivatives are instrumental in promoting various chemical reactions due to their unique electronic properties. For example, phenyliodine(III) bis(trifluoroacetate) (PIFA) is used to promote the synthesis of Bodipy dimers, indicating the role of trifluoroacetate compounds in facilitating C-C coupling reactions. These dimers exhibit unusual redox properties, underscoring the influence of trifluoroacetate groups on the electronic characteristics of compounds (Rihn et al., 2011). Similarly, the synthesis of new oxyalkyl derivatives of trifluoromethanesulfonamide showcases the dynamic interactions between chain and cyclic associates, further highlighting the versatility of trifluoroacetate derivatives in synthesizing complex molecular structures (Chipanina et al., 2020).
Material Science
In material science, bis(4-dimethylaminopyridine) group 12 trifluoroacetates have been prepared, demonstrating the potential of trifluoroacetate derivatives in forming compounds with distinct crystal structures and properties. These compounds, featuring metals such as Zn, Cd, and Hg, crystallize in unique patterns, suggesting applications in designing materials with specific electronic or structural characteristics (Tyrra et al., 2003).
Biochemistry and Medicine
While research directly linking N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate) to biochemistry or medicine is scarce, the broader family of trifluoroacetate derivatives shows promise in these fields. For instance, inhibitors of NF-kappaB and AP-1 gene expression based on trifluoroacetate derivatives have been explored, with modifications to the pyrimidine portion of these compounds showing potential for improving oral bioavailability and providing insights into their pharmaceutical applications (Palanki et al., 2000).
Environmental and Green Chemistry
Trifluoroacetate derivatives are also finding applications in environmentally friendly chemistry. For example, Bismuth(III) trifluoroacetate has been identified as an efficient catalyst for the preparation of β-enaminones in water, highlighting the role of trifluoroacetate derivatives in promoting sustainable chemical processes (Khosropour et al., 2004).
Propriétés
IUPAC Name |
N,N-dimethylazetidine-3-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.2C2HF3O2/c1-8(2)6(9)5-3-7-4-5;2*3-2(4,5)1(6)7/h5,7H,3-4H2,1-2H3;2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKIFYNAAMTTPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CNC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



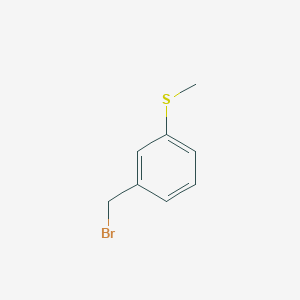
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B1445444.png)


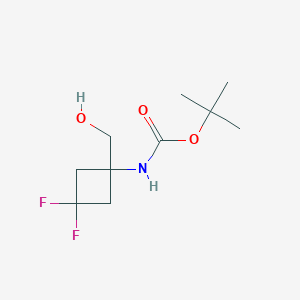
![5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1445449.png)
![Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1445452.png)
![1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine](/img/structure/B1445453.png)
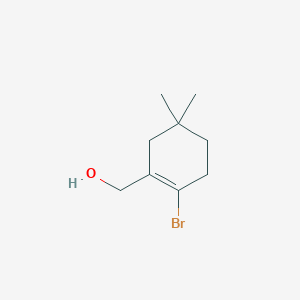
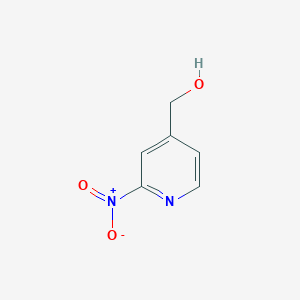

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1445462.png)
![Ethyl 7-oxospiro[3.5]nonane-6-carboxylate](/img/structure/B1445463.png)
![3-[(3-Fluorophenyl)carbonyl]piperidine HCl](/img/structure/B1445464.png)